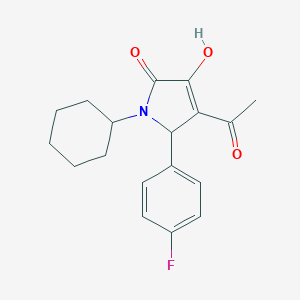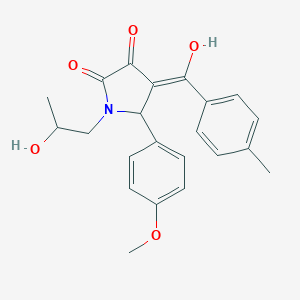
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). It was first synthesized in 2010 by scientists at Acetylon Pharmaceuticals and has since been studied for its potential therapeutic applications in various diseases.
作用机制
HDAC6 is a class IIb HDAC that deacetylates non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one increases the acetylation levels of these proteins, leading to altered cellular processes. For example, increased acetylation of α-tubulin can lead to destabilization of microtubules, which is important for cell division and migration. In addition, increased acetylation of HSP90 can lead to increased protein folding and chaperone activity, which is important for protein homeostasis.
Biochemical and Physiological Effects:
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and disease model studied. In cancer cells, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis, potentially through the modulation of microtubule dynamics and HSP90 chaperone activity. In neurodegenerative disease models, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to enhance autophagy and reduce protein aggregation, potentially through the modulation of α-tubulin acetylation. In autoimmune disease models, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and cytokine production, potentially through the modulation of NF-κB signaling.
实验室实验的优点和局限性
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool, including its selectivity for HDAC6 and its ability to modulate multiple cellular processes. However, there are also limitations to its use in lab experiments. For example, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has low solubility and poor pharmacokinetic properties, which can limit its efficacy in vivo. In addition, the off-target effects of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one on other HDAC isoforms and non-histone proteins can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Another direction is to study its potential therapeutic applications in other diseases, such as infectious diseases and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular processes and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more selective and potent HDAC6 inhibitors may provide new opportunities for therapeutic intervention in various diseases.
合成方法
The synthesis of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting with the reaction of cyclohexanone with ethyl acetoacetate to yield 1,5-diketone. The 1,5-diketone is then reacted with 4-fluorobenzaldehyde to produce 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. It has been shown to selectively inhibit HDAC6, which plays a critical role in regulating cellular processes such as protein degradation, microtubule dynamics, and autophagy. By inhibiting HDAC6, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can modulate these cellular processes and potentially lead to therapeutic benefits.
属性
分子式 |
C18H20FNO3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
3-acetyl-1-cyclohexyl-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-9-13(19)10-8-12)20(18(23)17(15)22)14-5-3-2-4-6-14/h7-10,14,16,22H,2-6H2,1H3 |
InChI 键 |
NJDKFOKMCRBASE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C3CCCCC3)O |
规范 SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C3CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)
![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)

![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)


